Lithium phenylacetylide

Übersicht

Beschreibung

Synthesis Analysis

Lithium phenylacetylide is typically synthesized through the deprotonation of phenylacetylene with lithium amide bases, such as lithium hexamethyldisilazide in solvents like THF or pentane. Studies show the formation of mixed aggregates between this compound and other lithium compounds, affecting the reaction mechanisms in its subsequent reactions with electrophiles. These aggregates include mixed dimers and tetramers, which play a crucial role in determining the kinetics and outcome of reactions involving this compound (Briggs et al., 2004).

Molecular Structure Analysis

The molecular structure of this compound, and its aggregates, has been studied using various spectroscopic techniques. The structure is influenced by the solvent and the concentration of mixed aggregates, with NMR spectroscopy showing the presence of disolvated monomers and various dimeric and tetrameric forms. These structural insights are crucial for understanding the reactivity and selectivity of this compound in synthetic applications (Qu & Collum, 2006).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including 1,2-additions to electrophilic centers, acylation reactions with Weinreb amides, and additions to imines mediated by BF3. These reactions are influenced by the structure and reactivity of the mixed aggregates formed by this compound in solution. The outcomes of these reactions can be tailored by manipulating the reaction conditions, such as temperature, solvent, and the nature of the electrophile, to achieve desired selectivities and yields (Aubrecht, Winemiller, & Collum, 2000).

Physical Properties Analysis

The physical properties of this compound, such as solubility and aggregation behavior in various solvents, are critical for its handling and use in organic synthesis. Its solubility and the stability of its aggregates are influenced by the solvent, temperature, and the presence of other lithium-containing compounds. These properties affect the reactivity and kinetics of reactions involving this compound.

Chemical Properties Analysis

This compound's chemical properties, including its nucleophilicity and ability to form various aggregates, underpin its utility in organic synthesis. Its reactivity towards different electrophiles can be modulated by the solvent, temperature, and the nature of the lithium aggregates formed. The understanding of these properties is crucial for the development of new synthetic methodologies using this compound.

For more in-depth insights and specific examples of reactions and applications of this compound in organic synthesis, the following references provide valuable information: (Briggs et al., 2004), (Qu & Collum, 2006), (Aubrecht, Winemiller, & Collum, 2000).

Wissenschaftliche Forschungsanwendungen

1. Neuroprotection and Aging

Lithium phenylacetylide has been studied for its neuroprotective properties. Research shows that lithium can increase survival during normal aging by modulating histone methylation and chromatin structure. This is observed in the nematode Caenorhabditis elegans, where lithium at clinically relevant concentrations increases longevity up to 46% through altered expression of genes encoding nucleosome-associated functions (McColl et al., 2008).

2. Circadian Rhythm Regulation

Lithium is noted for its impact on circadian rhythms, especially in the context of bipolar disorder treatment. It inhibits glycogen synthase kinase 3 (GSK3), regulating circadian rhythm in several organisms. Lithium treatment leads to rapid degradation of Rev-erbα, a negative component of the circadian clock, and activation of clock gene Bmal1 (Yin et al., 2006).

3. Impact on Alzheimer’s Disease

Studies have shown that lithium reduces tau phosphorylation, a critical factor in Alzheimer’s disease, through inhibition of GSK-3. This leads to enhanced binding of tau to microtubules and promotes microtubule assembly, offering potential therapeutic pathways for Alzheimer's treatment (Hong et al., 1997).

4. Immune System Modulation

Lithium can stimulate a variety of immune functions, such as lymphocyte proliferation and macrophage phagocytosis. This suggests potential applications as an immune adjuvant, particularly in immune deficiency states associated with excessive cAMP production (Shenkman et al., 1980).

5. Chemical Reaction Studies

Specific to this compound, research has been conducted on its 1,2-additions to lithiated quinazolinones. This involves structural and rate studies, which have implications in organic chemistry and synthesis (Briggs et al., 2004).

Wirkmechanismus

Target of Action

Lithium Phenylacetylide, like other lithium compounds, primarily targets enzymes that have magnesium as a co-factor . The main molecular determinants of lithium action include the inhibition of inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in neurotransmission and cellular signal transduction mechanisms .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly .

Biochemical Pathways

This compound affects several biochemical pathways. It interacts with downstream pathways, including Wnt/β-catenin , CREB/brain-derived neurotrophic factor (BDNF) , nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) . These pathways are involved in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis .

Result of Action

The molecular and cellular effects of this compound’s action include neuroprotection and modulation of neurotransmission . It preserves neuronal function and improves memory in animal models of dementia . It also has neurogenic, cytoprotective, synaptic maintenance, antioxidant, anti-inflammatory, and protein homeostasis properties .

Safety and Hazards

Lithium phenylacetylide is classified as a dangerous substance. It is highly flammable and releases flammable gas when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

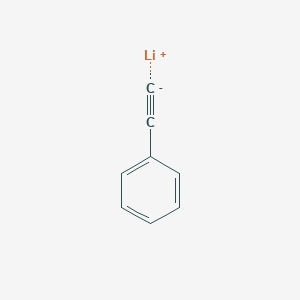

IUPAC Name |

lithium;ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.Li/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSLYOGEBCFYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[C-]#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392474 | |

| Record name | (Phenylethynyl)lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4440-01-1 | |

| Record name | (Phenylethynyl)lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium phenylacetylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does lithium phenylacetylide behave as a nucleophile?

A1: this compound acts as a strong nucleophile due to the electron-rich nature of the acetylide anion (PhCC-). It readily attacks electrophilic centers, such as carbonyl groups, imines, and activated alkynes, leading to the formation of new carbon-carbon bonds. [, , , , , ]

Q2: Can this compound participate in 1,2-addition reactions?

A2: Yes, this compound readily undergoes 1,2-addition reactions with carbonyl compounds, such as aldehydes and ketones. The acetylide anion adds to the electrophilic carbon of the carbonyl group, forming an alkoxide intermediate. [, ]

Q3: How does this compound react with diazo compounds?

A3: In the presence of copper(I) salts, this compound reacts with diazo carbonyl compounds via a [3+2] cycloaddition, ultimately forming pyrazole derivatives as the major product. This inverse electron-demand cycloaddition likely proceeds through a copper-acetylide intermediate. []

Q4: Does this compound react differently with boron trifluoride compared to other electrophiles?

A4: While this compound typically acts as a nucleophile, its reaction with boron trifluoride (BF3) takes a different course. Instead of simple addition, the reaction proceeds through a series of fluorine-lithium exchanges, ultimately forming tris(phenylacetylido)borane and lithium tetrafluoroborate (LiBF4). []

Q5: What is the role of this compound in functionalizing nanocrystalline silicon?

A5: this compound reacts with nanocrystalline silicon by adding across silicon-silicon bonds on the surface. This reaction results in the formation of silicon-carbon bonds, effectively functionalizing the silicon surface with phenylacetylene moieties. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C8H5Li, and its molecular weight is 100.09 g/mol.

Q7: What spectroscopic techniques are useful for characterizing this compound?

A7: this compound can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy: 6Li, 13C, and 1H NMR spectroscopy provide valuable information about the structure, aggregation state, and dynamics of this compound in solution. [, , , ]

- IR Spectroscopy: IR spectroscopy can be used to identify the characteristic stretching frequencies of the carbon-carbon triple bond in the acetylide anion. [, ]

Q8: What solvents are commonly used for reactions involving this compound?

A8: this compound is typically prepared and used in ethereal solvents like tetrahydrofuran (THF) and diethyl ether. These solvents can solvate the lithium cation effectively, enhancing the reactivity of the acetylide anion. [, , , , ]

Q9: How does the presence of THF affect the aggregation state of this compound?

A9: this compound exists in equilibrium between dimeric and tetrameric forms in solution. The addition of THF can shift this equilibrium toward the dimeric species. []

Q10: Does this compound itself act as a catalyst?

A10: While this compound is primarily used as a stoichiometric reagent, it can participate in reactions where a catalytic amount of a copper(I) salt is employed. For example, in the copper-mediated cycloaddition with diazo compounds, the copper acetylide species formed in situ is likely the active catalytic species. []

Q11: Are there specific applications of this compound in organic synthesis?

A11: this compound finds numerous applications in organic synthesis, including:

- Synthesis of heterocycles: Used in the preparation of various heterocyclic compounds, such as pyrazoles, isoxazoles, and benzo[4,5]imidazo[1,2-a]pyrimidines. [, ]

- Functionalization of silicon surfaces: Used to introduce phenyl and phenylacetylene groups onto silicon surfaces. []

- Synthesis of dendrimers: Employed as a reagent for the construction of carbosilane dendrimers. [, ]

Q12: Have computational methods been used to study the reactivity of this compound?

A12: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of this compound addition reactions, particularly in the context of stereoselectivity and the influence of mixed aggregates. [, ]

Q13: How does the presence of electron-withdrawing or electron-donating groups on the phenyl ring affect the reactivity of this compound?

A13: Electron-withdrawing groups on the phenyl ring decrease the nucleophilicity of the acetylide anion, making it less reactive. Conversely, electron-donating groups increase the electron density on the acetylide anion, enhancing its nucleophilicity and reactivity. []

Q14: What are the typical storage conditions for this compound?

A14: this compound is highly moisture-sensitive and should be stored under an inert atmosphere, typically nitrogen or argon, in a cool, dry place.

Q15: Are there any specific techniques for handling this compound safely?

A15: this compound should be handled with caution using standard air-free techniques, such as Schlenk line or glovebox techniques, to prevent decomposition upon exposure to air and moisture.

Q16: How can the formation and progress of reactions involving this compound be monitored?

A16: Various analytical techniques can be used to monitor reactions involving this compound, including:

Q17: What factors influence the solubility of this compound?

A17: The solubility of this compound depends on the solvent polarity and the presence of coordinating ligands. It is highly soluble in polar, coordinating solvents like THF, while its solubility is limited in nonpolar solvents like hexane. [, ]

Q18: Are there any alternatives to this compound for introducing phenylacetylene moieties into molecules?

A18: Yes, several alternatives to this compound can be used to introduce phenylacetylene units, including:

Q19: How has the use of this compound evolved in organic synthesis?

A19: this compound has been a valuable reagent in organic synthesis for several decades. Its use has evolved alongside the development of new synthetic methodologies and the increasing demand for complex molecules, including natural products, pharmaceuticals, and materials.

Q20: Are there any notable examples of cross-disciplinary applications of this compound?

A20: The application of this compound in functionalizing nanocrystalline silicon highlights its cross-disciplinary potential, bridging organic synthesis with materials science. This example showcases its versatility in creating novel materials with tailored properties. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1226505.png)

![6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B1226506.png)

![2-[[3-butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1226508.png)